Gossypin

Übersicht

Beschreibung

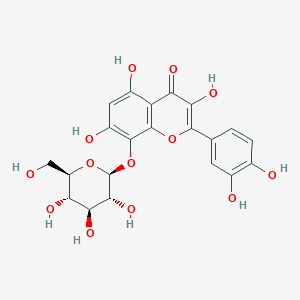

Gossypin is a flavonol glucoside, a type of flavonoid, primarily found in the flowers of plants belonging to the Malvaceae family, such as Hibiscus esculentus, Gossypium indicum, and Hibiscus vitifolius . This compound has garnered significant attention due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Gossypin kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen Flavonoidvorläufer beteiligt sind. Eine gängige Methode beinhaltet die Glykosylierung von Gossypetin, einem verwandten Flavonoid, unter Verwendung von Glucose unter sauren Bedingungen . Die Reaktion erfordert typischerweise einen Katalysator wie Salzsäure und wird bei erhöhten Temperaturen durchgeführt, um die Bildung der glykosidischen Bindung zu erleichtern.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus natürlichen Quellen wie den Blüten von Hibiscus-Arten. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, gefolgt von der Reinigung mit Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Ionenaustauschchromatographie . Diese Verfahren gewährleisten die Isolierung von hochreinem this compound, das für pharmazeutische und nutrazeutische Anwendungen geeignet ist.

Chemische Reaktionsanalyse

Arten von Reaktionen: this compound durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Beispielsweise kann es oxidiert werden, um Chinone zu bilden, die Verbindungen mit potenziellen krebshemmenden Eigenschaften sind . Reduktionsreaktionen können this compound in sein entsprechendes Dihydroflavonol umwandeln, während Substitutionsreaktionen verschiedene funktionelle Gruppen in die Flavonoidstruktur einführen können.

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in den Reaktionen von this compound verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid . Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, einschließlich bestimmter Temperaturen und pH-Werte, um die gewünschte Produktbildung zu gewährleisten.

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von this compound gebildet werden, umfassen verschiedene Derivate mit verbesserten pharmakologischen Aktivitäten. So kann beispielsweise die Oxidation von this compound Verbindungen mit verbesserten krebshemmenden Eigenschaften liefern, während die Glykosylierung Derivate mit erhöhter Wasserlöslichkeit und Bioverfügbarkeit erzeugen kann .

Analyse Chemischer Reaktionen

Types of Reactions: Gossypin undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form quinones, which are compounds with potential anticancer properties . Reduction reactions can convert this compound into its corresponding dihydroflavonol, while substitution reactions can introduce different functional groups into the flavonoid structure.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . These reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product formation.

Major Products: The major products formed from the reactions of this compound include various derivatives with enhanced pharmacological activities. For example, the oxidation of this compound can yield compounds with improved anticancer properties, while glycosylation can produce derivatives with increased water solubility and bioavailability .

Wissenschaftliche Forschungsanwendungen

Chemie: In der Chemie wird Gossypin als Modellverbindung verwendet, um die Reaktivität von Flavonoiden und ihren Derivaten zu untersuchen. Seine einzigartige Struktur ermöglicht es Forschern, verschiedene chemische Modifikationen und deren Auswirkungen auf die biologische Aktivität zu untersuchen .

Biologie: In der biologischen Forschung wird this compound auf seine Rolle in zellulären Prozessen wie Apoptose und Zellzyklusregulation untersucht. Studien haben gezeigt, dass this compound die Apoptose in Krebszellen induzieren kann, indem es wichtige Signalwege hemmt .

Medizin: Die pharmakologischen Eigenschaften von this compound machen es zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung. Es hat sich als potenziell zur Behandlung verschiedener Krankheiten gezeigt, darunter Krebs, Entzündungen und Herz-Kreislauf-Erkrankungen . Seine Fähigkeit, den NF-κB-Aktivierungsweg zu hemmen, ist besonders bemerkenswert, da dieser Weg an vielen entzündlichen und krebsartigen Prozessen beteiligt ist .

Industrie: Im Industriesektor wird this compound zur Formulierung von Nutrazeutika und Kosmetika verwendet. Seine antioxidativen Eigenschaften machen es zu einer wertvollen Zutat in Produkten, die darauf abzielen, oxidativen Stress zu reduzieren und die Gesundheit der Haut zu fördern .

Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Ziele und Wege aus. Einer der Hauptmechanismen beinhaltet die Hemmung des NF-κB-Aktivierungswegs. Durch die Verhinderung der Phosphorylierung und des Abbaus von IκBα hemmt this compound die Translokation von NF-κB in den Kern, wodurch die Expression von Genen reduziert wird, die an Entzündungen, Zellüberleben und Proliferation beteiligt sind. Darüber hinaus wurde gezeigt, dass this compound die Aktivität der Aurora B-Kinase und der p90-ribosomalen S6-Kinase 2 hemmt, was zu einem Zellzyklusarrest und einer Apoptose in Krebszellen führt.

Wirkmechanismus

Gossypin exerts its effects through multiple molecular targets and pathways. One of the primary mechanisms involves the inhibition of the NF-κB activation pathway. By preventing the phosphorylation and degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby reducing the expression of genes involved in inflammation, cell survival, and proliferation. Additionally, this compound has been shown to inhibit the activity of Aurora B kinase and p90 ribosomal S6 kinase 2, leading to cell cycle arrest and apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Gossypin ist strukturell ähnlich anderen Flavonoiden wie Gossypetin und Quercetin. Es besitzt jedoch einzigartige Eigenschaften, die es von diesen Verbindungen unterscheiden:

Gossypetin: Gossypetin ist die Aglykonform von this compound, der die Glucose-Einheit fehlt. Während beide Verbindungen ähnliche pharmakologische Aktivitäten aufweisen, verbessert die Glykosylierung von this compound seine Wasserlöslichkeit und Bioverfügbarkeit.

Quercetin: Quercetin ist ein weiteres Flavonoid mit gut dokumentierten gesundheitlichen Vorteilen. Im Vergleich zu Quercetin hat this compound in bestimmten Studien eine überlegene entzündungshemmende und krebshemmende Wirkung gezeigt. Dieser Unterschied ist auf das Vorhandensein zusätzlicher Hydroxylgruppen und der Glucose-Einheit in der Struktur von this compound zurückzuführen.

Andere ähnliche Verbindungen: Andere Flavonoide wie Kaempferol und Myricetin weisen strukturelle Ähnlichkeiten mit this compound auf. Die einzigartige Kombination von Hydroxylierungs- und Glykosylierungsmustern in this compound trägt zu seinem besonderen pharmakologischen Profil bei.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit einem erheblichen Potenzial in verschiedenen wissenschaftlichen und industriellen Anwendungen ist. Seine einzigartige chemische Struktur und seine vielfältigen biologischen Aktivitäten machen es zu einem wertvollen Gegenstand der laufenden Forschung und Entwicklung.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O13/c22-5-11-13(27)15(29)17(31)21(32-11)34-19-10(26)4-9(25)12-14(28)16(30)18(33-20(12)19)6-1-2-7(23)8(24)3-6/h1-4,11,13,15,17,21-27,29-31H,5H2/t11-,13-,15+,17-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRXVLUZMMDCNG-KKPQBLLMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60215512 | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

652-78-8 | |

| Record name | Gossypin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=652-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gossypin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000652788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gossypin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60215512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-8-(β-D-glucopyranosyloxy)-3,5,7-trihydroxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GOSSYPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3Q367XWX9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

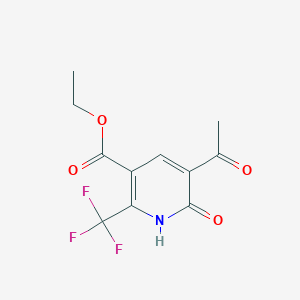

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does gossypin exert its anti-cancer effects?

A1: this compound demonstrates anti-cancer activity through various mechanisms: * Inhibition of key signaling pathways: this compound inhibits the phosphatidylinositol 3-kinase/protein kinase B (PI3K/Akt) pathway [], a crucial regulator of cell growth and survival often dysregulated in cancer. * Cell cycle arrest: It induces cell cycle arrest at the G2/M phase by reducing cyclin A2 and B1 expression and interfering with cell cycle checkpoint proteins []. * Induction of apoptosis: this compound triggers intrinsic apoptosis by activating caspases (Caspase-3 and Caspase-9) and poly ADP-ribose polymerase (PARP), ultimately leading to cell death [, , ]. * Suppression of invasion and metastasis: this compound inhibits matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, which are crucial for tumor invasion and metastasis [].

Q2: How does this compound exhibit anti-inflammatory properties?

A2: this compound's anti-inflammatory action is linked to: * Suppression of NF-κB activation: this compound effectively inhibits the activation of the nuclear factor-kappaB (NF-κB) pathway [], a key regulator of inflammation. This leads to the downregulation of pro-inflammatory cytokines like TNF-α, IL-1β, IL-6, and IL-8 [, , ]. * Inhibition of COX-2: this compound demonstrates selective inhibition of cyclooxygenase-2 (COX-2) [, ], an enzyme involved in the production of pro-inflammatory mediators.

Q3: Does this compound offer protection against oxidative stress?

A3: Yes, this compound exhibits significant antioxidant activity through: * Direct scavenging of free radicals: this compound directly neutralizes reactive oxygen species (ROS) like superoxide anions, hydroxyl radicals, and hydrogen peroxide [, , , , ]. * Boosting antioxidant enzyme activity: It enhances the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) [, , , ]. * Increasing glutathione levels: this compound helps maintain cellular glutathione (GSH) levels, a vital antioxidant molecule [, , ].

Q4: What is the molecular formula and weight of this compound?

A4: this compound has the molecular formula C21H22O13 and a molecular weight of 482.39 g/mol.

Q5: Is there any spectroscopic data available for this compound?

A5: Yes, spectroscopic data like UV-Vis absorption maxima (around 277-279 nm) and fluorescence emission maximum (around 325 nm) are reported for this compound []. Additionally, structural characterization often utilizes techniques like IR, 1H NMR, and mass spectrometry [].

Q6: Are there any formulation strategies to enhance this compound's bioavailability?

A6: Research suggests that encapsulating this compound in delivery systems like liposomes [, ] or proniosomal gels [] can potentially improve its stability, solubility, and bioavailability.

Q7: Does this compound interact with drug transporters?

A7: this compound has been shown to interact with P-glycoprotein (P-gp), a transporter protein responsible for effluxing drugs from cells []. This interaction could potentially impact this compound's absorption and distribution in the body.

Q8: What in vitro models have been used to study this compound's activity?

A8: Various in vitro models, including cell lines like A549 (lung cancer) [, ], MCF-7 (breast cancer) [], PC-3 (prostate cancer) [], and HepG2 (liver cancer) [], have been used to investigate this compound's anticancer, anti-inflammatory, and antioxidant properties.

Q9: What animal models have been employed to study this compound's efficacy?

A9: this compound's therapeutic potential has been explored in various animal models, including:* Rodent models of epilepsy: These models assess this compound's anticonvulsant activity, employing seizure induction methods like pentylenetetrazole (PTZ) and maximal electroshock [, ].* Murine models of inflammation: These models, such as the carrageenan-induced paw edema and air pouch models, evaluate this compound's anti-inflammatory effects [, ].* Rodent models of oxidative stress: These models, often employing toxicants like lead or sulfur mustard, assess this compound's protective effects against oxidative damage in organs like the liver, kidney, and brain [, , ]. * Rodent models of myocardial ischemia-reperfusion injury: These models evaluate this compound's cardioprotective effects, focusing on its ability to reduce infarct size and improve cardiac function [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B190278.png)

![1-(4-Chlorophenyl)-3-[3-(2-methylpiperidin-1-yl)propyl]urea](/img/structure/B190282.png)